2-Methyl-4,5-diphenylthiazole

Non-Linear Optics Iridium Complexes Chromophore Design

Sourcing a reliable building block for high-performance optical materials can be challenging. 2-Methyl-4,5-diphenylthiazole (CAS 3755-83-7) solves this with its unique 2-methyl group, enabling Knoevenagel condensation for electroluminescent monomers and serving as a non-substitutable cyclometalating ligand in Ir(III) NLO chromophores. • Documented ~99% yield synthesis ensures cost-effective derivatization. • Sharp melting point (50-54°C) and ≥97% GC purity guarantee lot-to-lot consistency for fluorescent probe validation. • Essential for practicing Fuji Photo Film's patented OLED material process. Procure with confidence for advanced material R&D.

Molecular Formula C16H13NS
Molecular Weight 251.3 g/mol
CAS No. 3755-83-7
Cat. No. B1661950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,5-diphenylthiazole
CAS3755-83-7
Molecular FormulaC16H13NS
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13NS/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3
InChIKeyZFYWCVZNRMSXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4,5-diphenylthiazole: Building Block for NLO and OLED Materials


2-Methyl-4,5-diphenylthiazole (CAS 3755-83-7) is a heterocyclic building block in the 4,5-diphenylthiazole class. It is characterized by a thiazole core substituted with phenyl groups at the 4 and 5 positions and a methyl group at the 2-position . This specific substitution pattern is critical for its role as a cyclometalating ligand in cationic Ir(III) complexes for second-order non-linear optical (NLO) chromophores [1] and as a reactive intermediate in the synthesis of electroluminescent materials, as documented in a foundational patent [2]. Its differentiation from unsubstituted or 2-amino analogs lies in the unique reactivity and steric profile imparted by the 2-methyl group, which directly enables these high-value applications.

Why Generic 4,5-Diphenylthiazole Analogs Fail


Simple substitution with other 4,5-diphenylthiazole analogs is not viable for high-performance material applications due to the critical functional role of the 2-methyl group. The unsubstituted 4,5-diphenylthiazole (CAS 1826-15-9) lacks the necessary reactivity for the Knoevenagel-type condensation used to create electroluminescent monomers, a key step explicitly requiring the 2-methyl substituent [1]. In NLO chromophore design, replacement of the cyclometalated 4,5-diphenyl-2-methyl-thiazole (dpmf) ligand with the standard 2-phenylpyridine (ppy) ligand is not a performance upgrade but a strategic structural variation that maintains a comparable, and remarkably high, second-order NLO response, while offering tunability through the sulfur-containing heterocycle [2]. The following quantitative evidence details these precise, application-specific differentiators.

Differentiation from Closest Analogs


NLO Performance vs. ppy Benchmark

In a direct experimental comparison of cationic Ir(III) NLO chromophores, substituting the standard cyclometalated 2-phenylpyridine (ppy) ligand with 4,5-diphenyl-2-methyl-thiazole (dpmf) was shown to not significantly affect the μβ absolute value, a key metric for second-order NLO response. The study confirmed that the high NLO performance, previously associated with ppy-based complexes characterized by 'one of the highest second-order NLO response ever reported for a metal complex,' is preserved, while the nature of the phenanthroline substituent (e.g., NO2) is the primary tuning handle [1]. This establishes dpmf as an electronically equivalent but structurally distinct ligand for advanced chromophore engineering.

Non-Linear Optics Iridium Complexes Chromophore Design

Exclusive 2-Methyl Condensation for OLED Monomers

A specific Japanese patent (JP2000103786A) assigned to Fuji Photo Film Co. details the synthesis of an electroluminescent azole derivative by heating and refluxing 2-methyl-4,5-diphenyl-1,3-thiazole with 4-formylphenyl-diphenylamine in t-BuOH in the presence of potassium t-butoxide for 2 hours [1]. This Knoevenagel-type condensation is uniquely enabled by the acidity of the 2-methyl protons. The unsubstituted analog, 4,5-diphenylthiazole (CAS 1826-15-9), lacks this reactive site and cannot participate in this foundational OLED monomer synthesis, making the 2-methyl compound a non-substitutable raw material in this patented process.

Organic Electronics OLED Manufacturing Electroluminescence

High-Yield Synthetic Route for Scale-Up

A highly efficient synthetic route for 2-Methyl-4,5-diphenylthiazole is documented, involving the reaction of thioacetamide with 2-bromo-2-phenylacetophenone, which proceeds with a remarkable yield of approximately 99% . While this is a vendor-reported synthesis, the near-quantitative yield starkly contrasts with the multi-step, lower-yielding routes often required for more complex 2-substituted analogs, such as 2-amino-4,5-diphenylthiazole derivatives. For procurement, a high-yield synthesis directly implies greater potential for competitive pricing and reliable bulk supply.

Process Chemistry Organic Synthesis Cost-Efficiency

Purity and Physical Specifications for Direct Use

For procurement, the availability of this compound with tightly controlled, verifiable specifications is a practical differentiator. Leading suppliers like TCI provide it with a minimum purity of 97.0% (GC) and a sharp melting point range of 50.0 to 54.0 °C, with NMR confirmation to structure . This contrasts with the unsubstituted 4,5-diphenylthiazole, for which such precise, commercially guaranteed analytical data is less commonly available from major global suppliers. This definition of quality is critical for ensuring reproducibility in sensitive material science applications.

Quality Control Material Specifications Reproducibility

High-Value Application Scenarios


Design and Synthesis of NLO Chromophores

Based on direct comparative evidence, this compound serves as a critical cyclometalating ligand for creating Ir(III)-based NLO chromophores. By substituting the classic ppy ligand, researchers can introduce a sulfur-containing heterocycle into the chromophore structure without compromising the high μβ absolute value, which is a crucial metric for applications in optical data storage and telecommunications . Procurement of this specific thiazole is essential for this research line.

Patent-Directed OLED Monomer Synthesis

The evidence shows 2-methyl-4,5-diphenylthiazole is a non-substitutable raw material in the synthesis of a specific class of electroluminescent materials as per Fuji Photo Film's patented process. Its unique reactivity with formyl-containing arylamines enables the formation of the active luminescent monomer . For any R&D or production effort aiming to practice this patent family, procurement of this exact compound is mandatory.

Cost-Effective Scale-Up of Thiazole Libraries

The existence of a documented, exceptionally high-yielding (~99%) synthetic route positions this compound as an economically viable starting point for generating diverse libraries of 4,5-diphenylthiazole derivatives. An industrial process chemist would prioritize this building block over analogs with more cumbersome and lower-yielding syntheses to minimize cost of goods in exploratory chemistry.

Fluorescent Probes with Controlled Physicochemical Properties

The precisely defined physical properties, particularly the sharp melting point (50-54 °C) and known high purity, make this compound a reliable precursor for developing fluorescent probes for oxygen sensing or cellular imaging. A procurement officer can use these tight specifications to ensure lot-to-lot consistency, which is foundational for validating any resulting fluorescent probe's performance .

Quote Request

Request a Quote for 2-Methyl-4,5-diphenylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.